molecular formula C11H17NO3 B1393606 [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid CAS No. 1284415-59-3

[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid

Cat. No. B1393606
M. Wt: 211.26 g/mol
InChI Key: IIHSUXCZAYDHNZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid” would likely involve a piperidine ring (a six-membered ring with one nitrogen atom), a cyclopropyl group (a three-membered carbon ring), and a carboxylic acid group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid” would depend on the specific conditions and reagents used. As a carboxylic acid, it could potentially undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid” would depend on its exact molecular structure. For example, its solubility, melting point, and boiling point would be determined by factors such as its molecular weight and the types of intermolecular forces present .

Scientific Research Applications

Antiepileptic Properties

Gabapentin, a GABA analogue with a somewhat related structure, demonstrated antiepileptic effects in clinical trials. It was well tolerated and showed a dose-related antiepileptic effect without significant drug interactions, highlighting the potential for compounds with similar structures to be explored for neurological applications (Crawford et al., 1987).

Platelet Aggregation Inhibition

Prasugrel, a prodrug and potent inhibitor of platelet aggregation, undergoes metabolic transformations to produce active metabolites. This suggests that compounds with specific structural features can be designed for targeted therapeutic effects in cardiovascular diseases (Farid et al., 2007).

Chemical Ablation in Peripheral NSCLC

A study explored the efficacy and safety of percutaneous chemical ablation using acetic acid in peripheral non-small-cell lung cancer (NSCLC), indicating the use of carboxylic acids in minimally invasive cancer treatments (El Badrawy et al., 2016).

Diagnostic Applications

The duration of acetowhitening, a reaction to acetic acid application, has been investigated as a diagnostic tool for high-risk neoplasia in Barrett’s esophagus, demonstrating the diagnostic utility of carboxylic acid compounds in clinical settings (Longcroft-Wheaton et al., 2013).

Environmental and Toxicological Studies

Research on environmental exposure to certain carboxylic acid esters, like DINCH, and their metabolites in humans reflects the importance of studying the environmental and health impacts of chemical compounds, suggesting a role for related research in public health and safety (Silva et al., 2013).

Safety And Hazards

The safety and hazards associated with “[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid” would depend on factors such as its toxicity, reactivity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions. For example, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

properties

IUPAC Name

2-[1-(cyclopropanecarbonyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10(14)7-8-3-5-12(6-4-8)11(15)9-1-2-9/h8-9H,1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHSUXCZAYDHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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